molecular formula C12H16ClNO B3342546 2-chloro-N-pentylbenzamide CAS No. 2447-85-0

2-chloro-N-pentylbenzamide

Cat. No.: B3342546
CAS No.: 2447-85-0
M. Wt: 225.71 g/mol
InChI Key: YLXJFDPUQQCZDP-UHFFFAOYSA-N
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Description

2-Chloro-N-pentylbenzamide is an organic compound with the molecular formula C12H16ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with a pentyl group and the benzene ring is substituted with a chlorine atom at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-pentylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+pentylamineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{pentylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+pentylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method improves the efficiency and yield of the reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-pentylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation: The pentyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Scientific Research Applications

2-Chloro-N-pentylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-pentylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity. For instance, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-N-methylbenzamide
  • 2-Chloro-N-ethylbenzamide
  • 2-Chloro-N-isopropylbenzamide

Comparison: 2-Chloro-N-pentylbenzamide is unique due to its longer alkyl chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

2-chloro-N-pentylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJFDPUQQCZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324017
Record name 2-chloro-N-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-85-0
Record name NSC405496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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